ナロルフィン塩酸塩

概要

説明

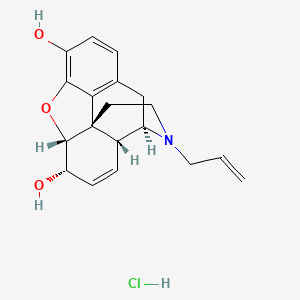

Nalorphine hydrochloride, also known as N-allylnormorphine, is a mixed opioid agonist–antagonist . It was introduced in 1954 and was used as an antidote to reverse opioid overdose and in a challenge test to determine opioid dependence .

Synthesis Analysis

The synthesis of Nalorphine involves the use of ethyl chloroformate instead of cyanogen bromide for the Von Braun degradation demethylation step .

Molecular Structure Analysis

The molecular formula of Nalorphine hydrochloride is C19H21NO3·HCl . Its average mass is 347.836 Da and its monoisotopic mass is 347.128815 Da .

Chemical Reactions Analysis

Nalorphine hydrochloride acts at two opioid receptors. At the mu receptor, it has antagonistic effects, and at the kappa receptors, it exerts high-efficacy agonistic characteristics .

Physical And Chemical Properties Analysis

Nalorphine hydrochloride has a molecular weight of 347.84 g/mol . It is soluble in water (35.5 mg/mL at 25ºC) and ethanol, but insoluble in CHCl3 and ether .

科学的研究の応用

オピオイド過剰摂取の回復

ナロルフィン塩酸塩: は、主にオピオイド過剰摂取を逆転させる役割で知られています。 μ受容体に作用するオピオイド受容体拮抗薬として、オピオイド誘発性呼吸抑制を効果的に軽減しますが、オピオイド受容体アゴニスト効果は生じません 。この特性により、救急医療および薬物乱用治療センターにおいて重要な要素となっています。

オピオイド依存症のチャレンジテスト

1950年代から、ナロルフィン塩酸塩は、オピオイド依存症を判定するためのチャレンジテストに使用されてきました。 μ受容体に拮抗作用を及ぼすことで、オピオイド依存症の個人に離脱症状を引き起こすことができ、そのため、中毒医学における診断ツールとしての役割を果たしています 。

オピオイド受容体薬理学の研究

ナロルフィン塩酸塩の独特のアゴニスト-アンタゴニスト特性は、オピオイド受容体薬理学を研究するための貴重な化合物となっています。 μ受容体を遮断しながらκ受容体に結合して活性化させる能力は、これらの受容体が疼痛調節、ストレス応答、薬物依存症において果たす異なる役割についての洞察を提供します 。

新規過剰摂取治療薬の開発

この化合物の薬理学的プロファイルは、特にフェンタニルやその類似体などの高力価オピオイドによるオピオイド過剰摂取の急速な発症に対処できる新しい過剰摂取治療薬を開発するために研究されています。 この文脈におけるナロルフィン塩酸塩の有効性は、現在も研究が進められています 。

鎮痛研究

ナロルフィン塩酸塩のκ受容体アゴニスト効果は、鎮痛研究において注目されています。 κアゴニストは、μ受容体アゴニストに関連する中毒性やその他の副作用なしに、疼痛緩和をもたらす可能性があり、より安全な疼痛管理の選択肢への道を開いています 。

ポリサブスタンス過剰摂取の管理

ナロルフィン塩酸塩は、非オピオイド物質の過剰摂取には効果がありませんが、オピオイドを含むポリサブスタンス過剰摂取の管理における役割が調査されています。 この化合物は、特に他の薬理学的薬剤と組み合わせて、複雑な過剰摂取症例を治療するためのより広範な戦略の一部となる可能性があります 。

作用機序

Target of Action

Nalorphine hydrochloride, also known as Nalorphine HCl, is a mixed opioid agonist-antagonist . It primarily acts at two opioid receptors: the mu receptor (MOR) and the kappa receptors (KOR) . These receptors play a crucial role in pain perception, reward, and addictive behaviors.

Mode of Action

At the mu receptor, Nalorphine HCl exhibits antagonistic effects, meaning it blocks the receptor and prevents it from activating . On the other hand, at the kappa receptors, it exerts high-efficacy agonistic characteristics, meaning it activates the receptor . This dual action allows Nalorphine HCl to reverse opioid overdose and determine opioid dependence .

Biochemical Pathways

Its action on the mu and kappa opioid receptors suggests that it influences the body’s natural pain and reward pathways

Result of Action

The molecular and cellular effects of Nalorphine HCl’s action are primarily related to its ability to block the mu opioid receptor and activate the kappa opioid receptor . This can result in the reversal of opioid overdose symptoms and the determination of opioid dependence .

Safety and Hazards

生化学分析

Biochemical Properties

Nalorphine Hydrochloride interacts with two opioid receptors—the mu receptor and the kappa receptors . At the mu receptor, Nalorphine Hydrochloride has antagonistic effects, while at the kappa receptors, it exerts high-efficacy agonistic characteristics .

Cellular Effects

The cellular effects of Nalorphine Hydrochloride are primarily related to its interaction with the mu and kappa opioid receptors . By acting as an antagonist at the mu receptor and an agonist at the kappa receptor, Nalorphine Hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Nalorphine Hydrochloride involves its interaction with the mu and kappa opioid receptors . At the mu receptor, it acts as an antagonist, preventing the receptor’s normal function . At the kappa receptors, it acts as an agonist, triggering the receptor’s function .

特性

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12-,13+,15-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHATSPWSULUAA-ZQGPYOJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-67-9 (Parent) | |

| Record name | Nalorphine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047847 | |

| Record name | Nalorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57-29-4 | |

| Record name | Nalorphine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalorphine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalorphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALORPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE56Z2TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

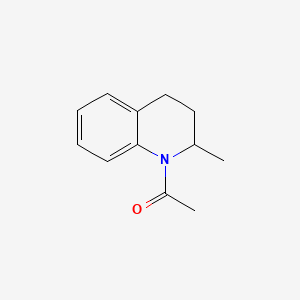

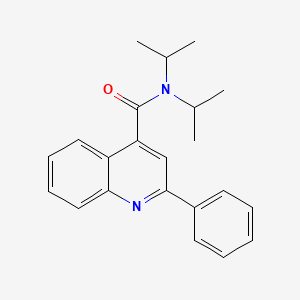

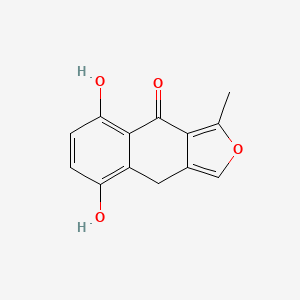

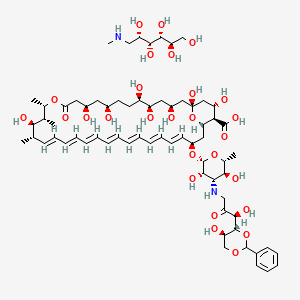

Feasible Synthetic Routes

Q & A

Q1: How does Nalorphine hydrochloride exert its antagonistic effects?

A1: Nalorphine hydrochloride acts as a competitive antagonist at opioid receptors, primarily the mu-opioid receptor. [, ] It competes with opioid agonists like morphine for binding sites on these receptors, thereby blocking their effects. [, ]

Q2: What are the downstream effects of Nalorphine hydrochloride's interaction with opioid receptors?

A2: By antagonizing opioid receptors, Nalorphine hydrochloride can reverse the effects of opioid agonists, such as respiratory depression, analgesia, and sedation. [, , , , , , ] It can also precipitate withdrawal symptoms in individuals physically dependent on opioids. [, , , ]

Q3: What is the molecular formula and weight of Nalorphine hydrochloride?

A3: While the provided abstracts do not explicitly state the molecular formula and weight, they do mention its chemical structure as the N-allyl derivative of oxymorphone. Based on this information, the molecular formula of Nalorphine hydrochloride is C19H21NO3·HCl, and its molecular weight is 347.8 g/mol.

Q4: Is there any spectroscopic data available for Nalorphine hydrochloride in the provided research?

A4: Yes, one study used carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to investigate conformational analogies between morphine agonists and antagonists. [] The study concluded that Nalorphine hydrochloride and morphine hydrochloride share similar conformations, except in the vicinity of the nitrogen atom. [] Another study employed 500 MHz 1H nuclear magnetic resonance (NMR) spectroscopy in conjunction with two-dimensional (2D) homonuclear shift spectroscopy to analyze the spectra of Nalorphine hydrochloride. []

Q5: The provided research focuses on the pharmacological aspects of Nalorphine hydrochloride. Is there any information on its material compatibility and stability under various conditions?

A5: The provided research primarily focuses on the pharmacological effects and applications of Nalorphine hydrochloride. Information regarding its material compatibility and stability under various conditions is not discussed in these papers.

Q6: Does the provided research explore any catalytic properties or applications of Nalorphine hydrochloride?

A6: No, the research papers provided do not discuss any catalytic properties or applications of Nalorphine hydrochloride. The focus remains on its pharmacological actions, primarily as an opioid antagonist.

Q7: While the research highlights Nalorphine hydrochloride's antagonistic properties, is there any information on its computational chemistry, structure-activity relationship (SAR), stability and formulation, or related aspects?

A7: The provided research primarily focuses on the in vivo and in vitro effects of Nalorphine hydrochloride. Information related to computational chemistry, SAR, stability, formulation, or similar aspects is not discussed in these papers.

Q8: What is known about the pharmacokinetics of Nalorphine hydrochloride?

A8: While specific pharmacokinetic parameters are not detailed in the provided research, several studies mention its rapid action after administration, suggesting swift absorption and distribution. [, , ] One study on propoxyphene poisoning found minimal blood levels of the drug due to rapid tissue sequestration, highlighting the importance of considering tissue distribution. []

Q9: What evidence supports the efficacy of Nalorphine hydrochloride in reversing opioid-induced respiratory depression?

A9: Several research papers demonstrate the effectiveness of Nalorphine hydrochloride in counteracting respiratory depression caused by various opioid agonists. Studies show its success in cases of poisoning with dextro-propoxyphene, [] morphine, [, ] alphaprodine, [] and in overdoses of barbiturates when combined with other treatments. [] Additionally, it proved effective in reversing respiratory depression induced by a combination of droperidol and fentanyl in primates. []

Q10: Are there any studies demonstrating the use of Nalorphine hydrochloride in clinical settings?

A10: Yes, several research papers describe the clinical use of Nalorphine hydrochloride. One study mentions its effectiveness in treating infants suffering from respiratory depression caused by narcotic exposure during labor. [] Another study describes its application in reversing respiratory depression in children post-surgery after receiving narcotic analgesics. [] Furthermore, Nalorphine hydrochloride was used to treat children poisoned with narcotic agonists like diphenoxylate hydrochloride, methadone hydrochloride, and propoxyphene hydrochloride. []

Q11: What are the potential adverse effects associated with Nalorphine hydrochloride administration?

A11: While the research highlights Nalorphine hydrochloride's efficacy as an opioid antagonist, it also acknowledges potential adverse effects. One study notes that high doses can cause respiratory depression in primates, although this effect was reversible with Nalorphine hydrochloride administration. [] Another study reports that while Nalorphine hydrochloride can counteract the respiratory depression caused by certain analgesics, it might not be universally effective against all. []

Q12: The provided research focuses primarily on the pharmacological properties and applications of Nalorphine hydrochloride. Is there any information on its toxicology, safety profile, drug delivery and targeting, biomarkers, analytical methods, or environmental impact?

A12: The provided research predominantly centers on the pharmacological aspects of Nalorphine hydrochloride. Information regarding its toxicology, safety profile, drug delivery and targeting, biomarkers, analytical methods, environmental impact, and other related aspects is not covered in these papers.

Q13: How has the research on Nalorphine hydrochloride contributed to our understanding of opioid pharmacology?

A13: The research on Nalorphine hydrochloride has significantly advanced our understanding of opioid pharmacology, particularly in the realm of opioid antagonism. Early studies demonstrated its ability to reverse the effects of morphine, providing crucial insights into the competitive nature of opioid receptor interactions. [, , ] Further research explored its potential as a non-addictive analgesic, although limitations due to side effects shifted the focus towards its antagonist properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Di[3-(3-isothiocyanatophenyl)thioureido]butane](/img/structure/B1676839.png)

![N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B1676843.png)

![4,6-Dimethyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B1676848.png)

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine](/img/structure/B1676853.png)

![Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B1676858.png)

![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)